molecular formula C19H22N4O2 B7153072 N-cyclopropyl-4-(4-pyrazol-1-ylpiperidine-1-carbonyl)benzamide

N-cyclopropyl-4-(4-pyrazol-1-ylpiperidine-1-carbonyl)benzamide

Cat. No.: B7153072
M. Wt: 338.4 g/mol
InChI Key: WEVJULLFHJNOFP-UHFFFAOYSA-N
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Description

N-cyclopropyl-4-(4-pyrazol-1-ylpiperidine-1-carbonyl)benzamide is a complex organic compound that features a cyclopropyl group, a pyrazole ring, a piperidine ring, and a benzamide moiety

Properties

IUPAC Name

N-cyclopropyl-4-(4-pyrazol-1-ylpiperidine-1-carbonyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2/c24-18(21-16-6-7-16)14-2-4-15(5-3-14)19(25)22-12-8-17(9-13-22)23-11-1-10-20-23/h1-5,10-11,16-17H,6-9,12-13H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEVJULLFHJNOFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC=C(C=C2)C(=O)N3CCC(CC3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-4-(4-pyrazol-1-ylpiperidine-1-carbonyl)benzamide typically involves multiple steps, including the formation of the piperidine and pyrazole rings, followed by their coupling with the benzamide moiety. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts to form the piperidine ring . The pyrazole ring can be synthesized through the cyclization of hydrazines with 1,3-diketones . The final coupling step involves the reaction of the piperidine and pyrazole intermediates with a benzoyl chloride derivative under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .

Mechanism of Action

The mechanism of action of N-cyclopropyl-4-(4-pyrazol-1-ylpiperidine-1-carbonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist . The exact pathways involved depend on the specific biological context and the target molecule .

Comparison with Similar Compounds

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